molecular formula C13H14N2O2 B1532060 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde CAS No. 1859656-91-9

1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde

Cat. No. B1532060
CAS RN: 1859656-91-9
M. Wt: 230.26 g/mol
InChI Key: IXUWSTNCXZGGEI-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethyl)-1H-pyrazole-4-carbaldehyde (also known as 1-BEP) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a derivative of pyrazole, which is an aromatic heterocyclic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms. 1-BEP is a colorless and odorless compound that is soluble in water and alcohols. It is synthesized through the reaction of benzyl bromide and ethyl pyrazole-4-carboxylate in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are central to various synthetic routes, offering a platform for creating diverse chemical entities. For instance, a novel route to substituted pyrazoles through a 3+2 annulation method demonstrates the versatility of these compounds in synthesizing complex structures (Naveen et al., 2021). Similarly, the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles using a precursor demonstrates the utility of pyrazole derivatives in creating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Baashen et al., 2017).

Antioxidant Properties

The antioxidant susceptibilities of pyrazole derivatives have been explored, indicating their potential in addressing oxidative stress-related conditions. The evaluation of compounds for their antioxidant properties through DPPH and hydroxyl radical scavenging methods reveals their capability to mitigate oxidative damage, which is crucial for developing therapeutic agents (Naveen et al., 2021).

Biological Activities

Pyrazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial properties. The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents exemplify the biological relevance of these compounds. Such studies are fundamental in the discovery of new drugs and therapeutic agents, showcasing the importance of pyrazole derivatives in medicinal chemistry (Bhat et al., 2016).

Antimicrobial and Antioxidant Studies

The exploration of pyrazole-appended quinolinyl chalcones for their antimicrobial and antioxidant activities further demonstrates the broad spectrum of biological applications of these compounds. The ability to inhibit bacterial and fungal strains, along with moderate antioxidant activity, highlights their potential in developing new therapeutic agents (Prasath et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

“1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde” and other pyrazole derivatives have potential applications in drug synthesis and organic chemistry. Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds .

properties

IUPAC Name

1-(2-phenylmethoxyethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-10-13-8-14-15(9-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUWSTNCXZGGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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